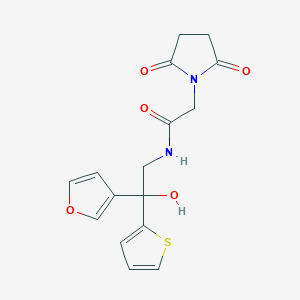
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" is a multifaceted molecule that likely exhibits a range of biological activities due to its complex structure. It contains a pyrrolidinone moiety, which is a lactam of gamma-aminobutyric acid (GABA), and may influence the compound's interaction with biological systems. The presence of furan and thiophene rings suggests potential for varied chemical reactivity and possible applications in pharmaceuticals, given that such heterocycles are often found in drug molecules.
Synthesis Analysis
The synthesis of related acetamide derivatives has been explored in various studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions were synthesized and evaluated as opioid kappa agonists, indicating the versatility of the acetamide group in medicinal chemistry . Another study reported the synthesis of ethyl 2-(3-furopyridyl)acetates, which could be further functionalized through reactions such as the Wittig-Horner reaction, lithiation, and alkylation . These methods could potentially be adapted for the synthesis of the compound , considering the presence of furan and acetamide moieties.
Molecular Structure Analysis
The molecular structure of the compound includes a pyrrolidinone ring, which is known for its stability and presence in various bioactive molecules. The furan and thiophene rings are electron-rich heterocycles that can participate in various chemical interactions due to their aromaticity and potential for electron donation. These structural features are likely to influence the compound's binding affinity to biological targets and its overall pharmacokinetic properties.
Chemical Reactions Analysis
The compound's reactivity can be inferred from the functional groups present. The lactam nitrogen in the pyrrolidinone ring could act as a nucleophile, while the furan and thiophene rings could undergo electrophilic substitution reactions. The hydroxy group adjacent to the furan ring may be involved in hydrogen bonding or could be modified through esterification or etherification reactions. The acetamide linkage is another site for potential chemical transformations, such as hydrolysis or amidation.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can hypothesize based on the structure. The compound is likely to have moderate solubility in polar organic solvents due to the presence of the lactam and acetamide groups. The melting point and boiling point would be influenced by the molecular weight and the presence of the heterocycles. The compound's stability could be affected by the presence of the lactam, which is susceptible to hydrolysis under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
Research has shown that compounds containing furan and thiophene units, similar to the one , can undergo decarboxylative Claisen rearrangement reactions. This process facilitates the synthesis of heteroaromatic compounds with potential applications in material science, pharmaceuticals, and organic electronics due to their unique electronic and optical properties (Craig et al., 2005).
Furan and Thiophene Derivatives Synthesis
The Michael type reactions of furan derivatives with aminopyridine and its derivatives have been explored to synthesize pyrrolidin-2-ylidene-acetates. These reactions indicate the reactivity and potential for creating bioactive molecules, which could have implications for drug discovery and development (Sacmacl et al., 2012).
Efficient Synthesis of Acetamide Derivatives
A study on the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives highlights an efficient one-pot method. This research underscores the importance of such compounds in medicinal chemistry and organic synthesis, suggesting potential pharmaceutical applications (Raju et al., 2022).
Acetylenes in Heterocyclic Synthesis
The conversion of alka-2,3-dienoates and 4-hydroxyalk-2-ynenitriles into heterocyclic compounds demonstrates the utility of acetylenic precursors in constructing complex molecular architectures. This method could be relevant to synthesizing derivatives of the compound , offering routes to diverse heterocyclic systems (Roberts et al., 1994).
Novel Histamine H2 Receptor Antagonists
Research involving the replacement of furan rings with other heterocyclic units in histamine H2 receptor antagonists points to the significance of heteroaromatic systems in designing drugs with specific biological activities. This suggests that the compound could be investigated for similar biological interactions (Lumma et al., 1984).
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c19-13(8-18-14(20)3-4-15(18)21)17-10-16(22,11-5-6-23-9-11)12-2-1-7-24-12/h1-2,5-7,9,22H,3-4,8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTFSSOANLXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)
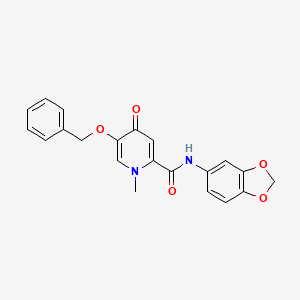
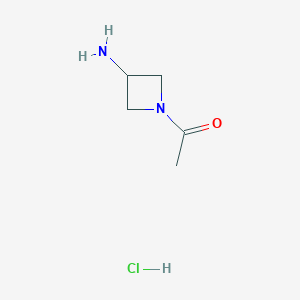
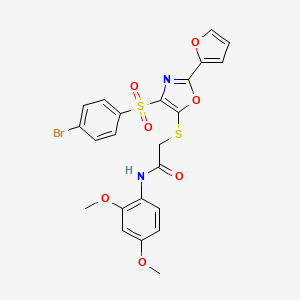
![2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519044.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)

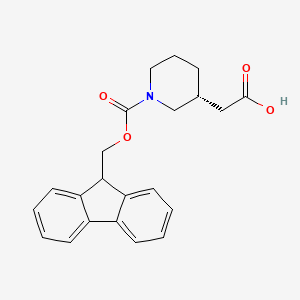
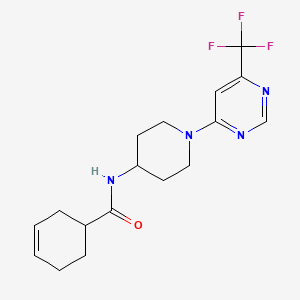
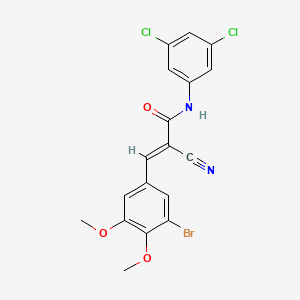
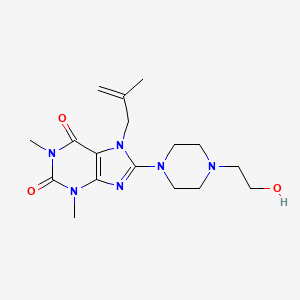
![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)